molecular formula C23H20BrN3OS B4771013 4-benzyl-3-[(3-bromobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole

4-benzyl-3-[(3-bromobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole

Cat. No. B4771013
M. Wt: 466.4 g/mol
InChI Key: RMLOLGZBFZTSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-[(3-bromobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

4-benzyl-3-[(3-bromobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. Research has shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, 4-benzyl-3-[(3-bromobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole has been studied for its potential antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of 4-benzyl-3-[(3-bromobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole is not fully understood. However, research has shown that it may work by inhibiting specific enzymes or proteins that are involved in the growth and survival of cancer cells or the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-3-[(3-bromobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-3-[(3-bromobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is that the compound is not yet fully understood, and more research is needed to determine its exact mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-benzyl-3-[(3-bromobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and infectious diseases. Another direction is to study its potential side effects and toxicity in animal models and human clinical trials. Additionally, research can focus on developing more efficient and cost-effective synthesis methods for this compound.

properties

IUPAC Name

4-benzyl-3-[(3-bromophenyl)methylsulfanyl]-5-(phenoxymethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3OS/c24-20-11-7-10-19(14-20)17-29-23-26-25-22(16-28-21-12-5-2-6-13-21)27(23)15-18-8-3-1-4-9-18/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLOLGZBFZTSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC(=CC=C3)Br)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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